molecular formula C10H16O2 B113737 (2E,4E)-Decadienoic acid CAS No. 30361-33-2

(2E,4E)-Decadienoic acid

Cat. No.: B113737
CAS No.: 30361-33-2
M. Wt: 168.23 g/mol
InChI Key: YKHVVNDSWHSBPA-BLHCBFLLSA-N
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Description

(2E,4E)-2,4-Decadienoic acid (DDA) is a medium-chain fatty acid emerging as a novel, environment-friendly anti-oomycete agent with significant research potential. Recent studies have demonstrated that DDA exhibits strong and specific inhibitory activity against destructive oomycete pathogens, such as Phytophthora nicotianae , with a determined EC50 of 34.59 μg/mL . Its unique value lies in its multi-target mechanism of action; transcriptomic and metabolomic analyses reveal that DDA induces oxidative stress, significantly inhibits key antioxidant enzymes and ATPase activity, and disrupts cellular energy metabolism . Furthermore, biophysical analyses confirm that this compound increases cell membrane permeability and causes visible damage to the mycelial structure and cellular ultrastructure, underscoring its disruptive effects on cellular integrity . While it shows potent activity against various oomycetes like Phytophthora capsici and Pythium ultimum , it displays notably weaker activity against a range of common phytopathogenic fungi, highlighting its specific mode of action . Originally identified from stillingia oil and of microbial origin, DDA presents a promising lead for the development of sustainable crop protection strategies . This product is intended for research purposes only, specifically for investigating natural biocontrol agents, studying microbial pathogenesis, and exploring the biochemistry of fatty acids. CAS Number: 30361-33-2 Molecular Formula: C10H16O2 Molecular Weight: 168.24 g/mol ATTENTION: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-deca-2,4-dienoic acid
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InChI

InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-9H,2-5H2,1H3,(H,11,12)/b7-6+,9-8+
Source PubChem
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InChI Key

YKHVVNDSWHSBPA-BLHCBFLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID401026609
Record name (2E,4E)-2,4-Decadienoic acid
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Molecular Weight

168.23 g/mol
Source PubChem
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CAS No.

30361-33-2, 544-48-9, 92015-76-4
Record name (E,E)-2,4-Decadienoic acid
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Record name 2,4-Decadienoic acid, (2E,4Z)-
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Record name 2,4-Decadienoic acid, (2E,4E)-
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Record name (2E,4E)-2,4-Decadienoic acid
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Record name (2E,4E)-2,4-decadienoic acid
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Record name 2,4-DECADIENOIC ACID, (2E,4E)-
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Natural Occurrence and Biosynthetic Pathways of 2e,4e 2,4 Decadienoic Acid

Isolation and Identification from Microbial Symbiont and Fermentation Systems

The microbial world is a primary source for the discovery of (2E,4E)-2,4-Decadienoic acid, where it emerges from unique symbiotic relationships and metabolic processes.

Production in Coculture of Bacillus subtilis and Trichoderma asperellum

A notable instance of microbial production of (2E,4E)-2,4-Decadienoic acid occurs in the coculture of the bacterium Bacillus subtilis and the fungus Trichoderma asperellum. nih.gov Research has demonstrated that while T. asperellum HG1 is the primary producer of the compound, its yield is significantly enhanced when grown in conjunction with B. subtilis Tpb55. nih.gov This synergistic interaction highlights the importance of microbial consortia in the biosynthesis of novel compounds. The compound, referred to as DDA in some studies, has been identified as a potent anti-oomycete agent. nih.gov

Microorganism Interaction Producer Effect of Coculture Reference
Bacillus subtilis Tpb55 and Trichoderma asperellum HG1Trichoderma asperellum HG1Increased yield of (2E,4E)-2,4-Decadienoic acid nih.gov

Metabolic Derivation in Marine Microorganisms, e.g., Microbulbifer sp.

While direct evidence for the production of (2E,4E)-2,4-Decadienoic acid by the marine bacterium Microbulbifer sp. is not available in the current body of research, studies have identified a closely related compound, (2Z,4E)-3-Methyl-2,4-decadienoic acid, from a coral-associated species of Microbulbifer. This suggests that the metabolic pathways for producing similar unsaturated fatty acids exist within this genus. Further research is required to ascertain the presence of the specific (2E,4E)-2,4-Decadienoic acid isomer in marine microbial ecosystems.

Enzymatic Mechanisms in Microbial Secondary Metabolite Biosynthesis (e.g., Involvement in Thiomarinol (B140439) Pathway)

(2E,4E)-2,4-Decadienoic acid plays a role as a substrate in the biosynthesis of thiomarinol, a hybrid antibiotic. The enzyme TmlU, a CoA ligase, is capable of activating (2E,4E)-2,4-Decadienoic acid, preparing it for incorporation into the thiomarinol structure. Although its activation by TmlU is less efficient compared to other fatty acyl carboxylates, its involvement demonstrates a key enzymatic step in the formation of complex secondary metabolites.

Presence and Biogenesis in Plant Systems and Derived Extracts

Plants are another significant natural reservoir of (2E,4E)-2,4-Decadienoic acid, where it is found in seed oils and as ester derivatives in essential oils.

Occurrence in Seed Oils, e.g., Sapium sebiferum (Stillingia Oil)

The seed oil of the Chinese tallow (B1178427) tree, Sapium sebiferum, commonly known as Stillingia oil, is a well-documented source of (2E,4E)-2,4-Decadienoic acid. nih.gov This compound is a characteristic fatty acid of this particular seed oil, contributing to its unique chemical profile and potential applications.

Plant Source Common Name Part of Plant Compound Found Reference
Sapium sebiferumChinese tallow tree (Stillingia oil)Seed(2E,4E)-2,4-Decadienoic acid nih.gov

Identification of Esters in Plant Essential Oils, e.g., Piper umbellatum L.

While the essential oil of Piper umbellatum L. has been analyzed for its chemical composition, the presence of esters of (2E,4E)-2,4-Decadienoic acid has not been reported in the major constituents. The primary components identified in the essential oil of this plant are typically monoterpenes and sesquiterpenes such as alpha-pinene, beta-pinene, and beta-caryophyllene. Further investigation into the minor components of the essential oil is necessary to determine if esters of (2E,4E)-2,4-Decadienoic acid are present.

Isolation of Terpenoid Acid Derivatives from Specific Plant Species, e.g., Turkish Tobacco

While (2E,4E)-2,4-Decadienoic acid itself is a known natural compound, research into the aromatic components of Turkish tobacco has led to the isolation of more complex terpenoid derivatives based on this core structure. In a notable study, researchers investigating the acidic fraction of Turkish tobacco aroma constituents successfully isolated and identified a new terpenoid acid: (−)-3-Methyl-6-isopropyl-9-oxo-2E,4E-decadienoic acid. tandfonline.comoup.com This compound is considered a significant contributor to the characteristic aroma of Turkish tobacco. tandfonline.com

The isolation process involved separating the acidic fraction of the tobacco extract using silica (B1680970) gel column chromatography. tandfonline.com The relevant fraction was then esterified to facilitate further separation by gas chromatography, ultimately allowing for the purification of the novel compound. tandfonline.com The identification of this and other related compounds, which possess a gentle, green odor, underscores their role in forming the foundational aroma profile of Turkish tobacco. tandfonline.com

Table 1: Terpenoid Acid Derivative Isolated from Turkish Tobacco

Compound NameChemical StructurePlant SourceSignificance
(−)-3-Methyl-6-isopropyl-9-oxo-2E,4E-decadienoic acidA derivative of (2E,4E)-2,4-Decadienoic acidTurkish TobaccoContributes to the characteristic aroma profile. tandfonline.com

Metabolic Precursors and Biotransformation Routes

(2E,4E)-2,4-Decadienoic acid is a metabolite formed through various biotransformation pathways in living organisms. These routes often involve the oxidation of precursor molecules, such as the corresponding alcohol or aldehyde, as part of natural metabolic and detoxification processes.

The alcohol (2E,4E)-Deca-2,4-dien-1-ol serves as a direct precursor to (2E,4E)-2,4-Decadienoic acid through oxidative pathways. This alcohol has been identified as a metabolite in biological samples, such as urine. Once formed, it can enter into further oxidative processes for breakdown, primarily following the β-oxidation spiral typical for fatty acids. For the degradation to proceed, the acid must first be activated to its coenzyme A (CoA) ester, (2E,4E)-decadienoyl-CoA. As a polyunsaturated fatty acid, its complete breakdown requires the action of auxiliary enzymes to process its conjugated double bonds.

A primary metabolic pathway for the formation of (2E,4E)-2,4-Decadienoic acid in vivo is the oxidation of trans,trans-2,4-Decadienal (B140250) (tt-DDE). nih.gov tt-DDE is a highly reactive aldehyde that can be generated from the oxidation of omega-6 polyunsaturated fatty acids, which are prevalent in many diets. nih.govnih.gov Due to its reactivity, the efficient detoxification of tt-DDE is crucial for preventing cellular damage. nih.gov

The conversion of tt-DDE to its corresponding carboxylic acid is a key detoxification step. This biotransformation is primarily mediated by the enzymatic activity of aldehyde dehydrogenases (ALDH). nih.gov Studies have identified specific enzymes, such as ALDH9a1b, that play a critical role in metabolizing tt-DDE to 2,4-decadienoic acid. nih.govnih.gov This enzymatic oxidation converts the reactive aldehyde group into a more stable carboxyl group, facilitating further metabolism and excretion. nih.gov

Table 2: Metabolic Pathways Leading to (2E,4E)-2,4-Decadienoic Acid

Precursor CompoundResulting CompoundKey Process / EnzymeBiological Context
(2E,4E)-Deca-2,4-dien-1-ol(2E,4E)-2,4-Decadienoic acidOxidationFatty acid metabolism and breakdown.
trans,trans-2,4-Decadienal (tt-DDE)(2E,4E)-2,4-Decadienoic acidAldehyde Dehydrogenase (ALDH) activityIn vivo detoxification of reactive aldehydes from lipid peroxidation. nih.govnih.gov

Biological Activities and Elucidation of Cellular Mechanisms of Action

Antimicrobial and Anti-Oomycete Efficacy

Research has highlighted the specific and potent efficacy of (2E,4E)-2,4-Decadienoic acid against oomycetes, a group of destructive plant pathogens distinct from true fungi. nih.gov Its activity spectrum appears to be notably specific, with more pronounced effects on oomycetes compared to other microbial groups. nih.gov

(2E,4E)-2,4-Decadienoic acid exhibits a strong, dose-dependent inhibitory effect on the mycelial growth of the significant oomycete pathogen Phytophthora nicotianae. nih.gov Laboratory studies have determined the 50% effective concentration (EC50) to be 34.59 µg/mL against this pathogen. nih.gov The compound's efficacy extends to other notable oomycetes, indicating a broader anti-oomycete potential. nih.gov

Inhibitory Activity of (2E,4E)-2,4-Decadienoic acid Against Plant Pathogenic Oomycetes
PathogenEC50 (µg/mL)
Phytophthora nicotianae34.59
Phytophthora capsiciData indicates significant inhibition, specific EC50 not detailed in the source.
Phytophthora sojaeData indicates inhibitory activity.
Pythium aphanidermatumData indicates inhibitory activity.
Pythium coloratumData indicates inhibitory activity.
Pythium ultimumData indicates inhibitory activity.
Effect of (2E,4E)-2,4-Decadienoic acid on Rhizosphere Microbiome
Microbial GroupObserved Effect
Oomycota (Overall)Relative abundance reduced. nih.gov Community structure significantly affected. sciopen.com
PhytophthoraRelative abundance significantly decreased. sciopen.com
Bacteria (Overall Diversity)No significant effect on diversity and richness. sciopen.com
Fungi (Overall Diversity)No significant effect on diversity and richness. sciopen.com

Modulation of Intracellular Processes and Metabolic Pathways

The anti-oomycete activity of (2E,4E)-2,4-Decadienoic acid is rooted in its ability to disrupt fundamental cellular processes. nih.govnih.gov Its primary modes of action involve the physical disruption of the cell membrane and the impairment of essential energy production pathways, leading to cell death. nih.gov

A key mechanism of (2E,4E)-2,4-Decadienoic acid is the disruption of cell membrane integrity in oomycetes. nih.govnih.gov Biophysical tests confirm that the compound increases the permeability of the P. nicotianae cell membrane. nih.gov This effect is demonstrated through methods such as propidium (B1200493) iodide (PI) staining. nih.gov PI is a fluorescent dye that cannot penetrate the membrane of live cells; its uptake indicates that the cell membrane has been compromised. nih.gov In treated P. nicotianae mycelia, strong fluorescence from PI was detected, and this fluorescence intensified as the concentration of the compound increased, confirming that it damages cell membrane integrity. nih.gov

Induction of Oxidative Stress and Regulation of Antioxidant Enzyme Activity

(2E,4E)-2,4-Decadienoic acid, also referred to as DDA, has been shown to induce oxidative stress in the oomycete pathogen Phytophthora nicotianae. nih.govnih.gov This is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products. nih.govnih.gov Treatment of P. nicotianae with DDA leads to a significant downregulation of antioxidant activity. nih.govnih.gov Biophysical tests have confirmed that the compound generates oxidative stress and inhibits the activity of crucial antioxidant enzymes. nih.govnih.gov This disruption of the cellular antioxidant defense system is a key aspect of its biological impact. nih.govnih.gov

The cellular defense against oxidative damage involves a variety of antioxidant enzymes. mdpi.com Research into DDA's effect on P. nicotianae revealed that its application resulted in the inhibition of these protective enzymes, contributing to its anti-oomycete efficacy. nih.govnih.gov

Table 1: Effects of (2E,4E)-2,4-Decadienoic Acid on Oxidative State

Biological Effect Target Organism Observed Outcome Reference
Oxidative Stress Phytophthora nicotianae Production of oxidative stress nih.govnih.gov
Antioxidant Activity Phytophthora nicotianae Significant downregulation nih.govnih.gov

Interference with Carbohydrate and Lipid Metabolism

Metabolomic and transcriptomic analyses have indicated that (2E,4E)-2,4-Decadienoic acid significantly influences primary metabolic pathways, particularly those related to carbohydrate and energy metabolism. nih.govnih.gov In studies involving P. nicotianae, DDA treatment was found to disturb energy metabolism, a critical process for pathogen growth and survival. nih.gov

A specific observed effect is the reduction in the content of citric acid, an essential intermediate in the tricarboxylic acid (TCA) cycle, in a concentration-dependent manner following DDA application. nih.gov This finding suggests that DDA may inhibit the growth of the pathogen by disrupting this central metabolic pathway. nih.gov The analysis also implied that pathways related to the cell membrane, which is primarily composed of lipids, were affected. nih.govnih.gov

Table 2: Metabolic Pathways Influenced by (2E,4E)-2,4-Decadienoic Acid in P. nicotianae

Metabolic Pathway Key Observation Consequence Reference
Carbohydrate Metabolism Reduction of citric acid (TCA cycle intermediate) Disturbance of energy metabolism nih.gov
Energy Metabolism Downregulation of ATP generation Inhibition of pathogen growth nih.govnih.gov

Interactions with Molecular Targets and Signaling Cascades

Enzyme Inhibition and Activation Profiles (e.g., ATPase Activity)

(2E,4E)-2,4-Decadienoic acid demonstrates clear inhibitory effects on specific enzymes. A notable target is ATPase, an enzyme crucial for cellular energy transfer through the hydrolysis of ATP. nih.govnih.gov Biophysical tests have shown that DDA inhibits ATPase activity in P. nicotianae. nih.govnih.gov Researchers have noted a dynamic response where ATPase activity might first increase due to the initial stress induced by the compound, followed by a decrease as the energy system becomes severely damaged. nih.gov This inhibition of ATP generation and utilization is a key mechanism contributing to the compound's bioactivity. nih.govnih.gov

Potential Role in Plant Defense Responses and Host-Pathogen Communication

(2E,4E)-2,4-Decadienoic acid has emerged as a significant molecule in the context of plant defense and host-pathogen interactions. nih.govnih.gov The compound, identified from a coculture of the bacteria Bacillus subtilis and the fungus Trichoderma asperellum, acts as a potent anti-oomycete agent. nih.govnih.gov It displays strong inhibitory effects against Phytophthora nicotianae, a destructive plant pathogen responsible for diseases in many important crops. nih.govnih.gov

This activity positions DDA as a potential biocontrol agent, representing a mechanism of defense that can be leveraged to protect plants. nih.gov Its ability to reduce the relative abundance of Oomycota in the rhizosphere soil further underscores its role in shaping the microbial environment around the plant root system to favor the host. nih.govnih.gov

Downstream Signaling Events Associated with Aldehyde Precursor Metabolism (e.g., Inflammatory Responses via Hsp90 and 14-3-3ζ)

The aldehyde precursor to (2E,4E)-2,4-Decadienoic acid, trans,trans-2,4-decadienal (B140250) (tt-DDE), is a lipid peroxidation product involved in significant signaling cascades, particularly those related to inflammation. nih.govnih.gov Research has identified that tt-DDE induces inflammatory responses through mechanisms dependent on Heat shock protein 90 (Hsp90) and 14-3-3ζ. nih.govnih.gov

Using click chemistry-based proteomics, studies have shown that tt-DDE directly interacts with Hsp90 and 14-3-3ζ, two proteins known to be involved in inflammation and tumorigenesis. nih.govnih.gov Treatment of macrophage cells with tt-DDE resulted in increased cytokine production and activation of NF-κB signaling. nih.govnih.gov The pro-inflammatory effects of tt-DDE were abolished when either Hsp90 or 14-3-3ζ were knocked down using siRNA, confirming their critical role in this signaling pathway. nih.govnih.gov This indicates that these proteins are key downstream mediators for the biological effects of tt-DDE. nih.gov

Table 3: Mentioned Compound Names

Compound Name Abbreviation
(2E,4E)-2,4-Decadienoic acid DDA
trans,trans-2,4-decadienal tt-DDE
Adenosine triphosphate ATP
Citric acid CA
Heat shock protein 90 Hsp90

Metabolic Fate and Biotransformation Studies of 2e,4e 2,4 Decadienoic Acid

In Vivo Biotransformation in Biological Systems

The biotransformation of (2E,4E)-2,4-Decadienoic acid in living organisms is primarily understood through studies of its metabolic precursors, such as (2E,4E)-deca-2,4-dienal and (2E,4E)-deca-2,4-dien-1-ol. These studies identify the acid as a central metabolic product.

Identification of Key Metabolites, including Conjugates (e.g., Cysteine Conjugates)

Research has identified (2E,4E)-2,4-Decadienoic acid as a principal metabolite in the biotransformation of its corresponding aldehyde, trans,trans-2,4-Decadienal (B140250) (tt-DDE). ebi.ac.uk In studies using mouse models and human hepatoma cell cultures, two primary metabolic pathways for tt-DDE have been proposed. ebi.ac.uk One pathway involves the direct oxidation of the aldehyde group to form (2E,4E)-2,4-Decadienoic acid. ebi.ac.uk The second pathway involves conjugation with glutathione (B108866) (GSH), followed by GSH breakdown and reduction of the original aldehyde, ultimately forming cysteine-conjugated 2,4-decadien-1-ol. ebi.ac.uk

These metabolites have been identified in the urine of mice that were orally administered tt-DDE. ebi.ac.uk The structure of the (2E,4E)-2,4-Decadienoic acid metabolite was confirmed by comparing its tandem mass spectrometry (MS/MS) spectrum and retention time with those of a synthetic standard. ebi.ac.uk Similarly, (2E,4E)-deca-2,4-dien-1-ol is also known to be oxidized in liver cells to produce 2,4-decadienoic acid.

Table 1: Identified Metabolites from Precursors of (2E,4E)-2,4-Decadienoic Acid

Precursor CompoundMetaboliteSystem/Organism
trans,trans-2,4-Decadienal (tt-DDE)(2E,4E)-2,4-Decadienoic acidMouse (in vivo), Human hepatoma cells (in vitro) ebi.ac.uk
trans,trans-2,4-Decadienal (tt-DDE)Cysteine-conjugated 2,4-decadien-1-olMouse (in vivo), Human hepatoma cells (in vitro) ebi.ac.uk
(2E,4E)-deca-2,4-dien-1-ol(2E,4E)-2,4-Decadienoic acidLiver cells

Oxidative Pathways in Mammalian Cellular Models (e.g., Liver Cells)

Once formed, (2E,4E)-2,4-Decadienoic acid enters oxidative pathways for further breakdown, primarily the β-oxidation spiral for fatty acids. As a polyunsaturated fatty acid, its degradation requires auxiliary enzymes to handle its conjugated double bonds. After being activated to its CoA ester, (2E,4E)-decadienoyl-CoA, it is acted upon by peroxisomal 2,4-dienoyl-CoA reductase (DECR2). uniprot.orguniprot.org

Enzymatic and Microbially Mediated Conversions

The conversion of (2E,4E)-2,4-Decadienoic acid is mediated by specific enzymes that activate it for catabolism and by microbial systems where it can be both produced and act as a bioactive agent.

Substrate Specificity and Catalytic Activity of Acyl-CoA Ligases

Before entering the β-oxidation pathway, (2E,4E)-2,4-Decadienoic acid must be activated by an acyl-CoA ligase (also known as acyl-CoA synthetase), which catalyzes the formation of a thioester bond with coenzyme A. This is an ATP-dependent reaction. smolecule.com

Studies on the acyl-CoA ligase TmlU, involved in thiomarinol (B140439) biosynthesis, have shown that it is capable of activating (2E,4E)-2,4-Decadienoic acid into its corresponding CoA thioester. While TmlU shows a preference for long, complex fatty acyl carboxylates, it demonstrates promiscuity by activating other carboxylic acids, including (2E,4E)-2,4-Decadienoic acid, albeit with lower efficiency than its primary substrates. Long-chain fatty-acid-CoA ligases (EC 6.2.1.3) are generally known to act on a wide range of saturated and unsaturated fatty acids, and the activation of (2E,4E)-2,4-Decadienoic acid is consistent with this activity. smolecule.com The kinetic parameters for the human peroxisomal 2,4-dienoyl-CoA reductase with (2E,4E)-decadienoyl-CoA as a substrate have been determined, highlighting the efficiency of its subsequent metabolism. uniprot.org

Table 2: Enzymatic Activity with (2E,4E)-2,4-Decadienoic Acid Derivatives

EnzymeSubstrateOrganismKinetic Parameter (KM)Vmax
Peroxisomal 2,4-dienoyl-CoA reductase (DECR2)(2E,4E)-decadienoyl-CoAHuman6 µM, 2.4 µM1.37 µmol/min/mg
Acyl-CoA Ligase (TmlU)(2E,4E)-2,4-Decadienoic acidPseudoalteromonas sp. SANK 73390Activity confirmed, but kinetics less favorable than for primary substratesNot specified

Microbial Degradation and Conversion Mechanisms

(2E,4E)-2,4-Decadienoic acid has been identified as a natural product from the coculture of the bacterium Bacillus subtilis and the fungus Trichoderma asperellum. nih.govresearchgate.net While it is produced by T. asperellum, the yield is higher when cocultured, suggesting a synergistic interaction. nih.gov

Instead of being a substrate for microbial degradation in this context, the compound acts as a potent anti-oomycete agent. nih.gov It shows strong inhibitory effects against the plant pathogen Phytophthora nicotianae. nih.gov Transcriptomic and metabolomic analyses revealed that its mechanism of action involves targeting multiple cellular processes in the oomycete. nih.gov Specifically, (2E,4E)-2,4-Decadienoic acid induces oxidative stress, inhibits the activity of antioxidant enzymes and ATPase, and increases the permeability of the cell membrane, ultimately disrupting energy metabolism and membrane integrity. nih.gov The mitochondria and cell membrane are considered its primary targets in P. nicotianae. nih.gov Other studies have noted that microorganisms like lactobacilli can reduce the precursor aldehyde, (2E,4E)-deca-2,4-dienal, to other compounds. ebi.ac.ukresearchgate.net

Intracellular Transport and Catabolic Pathways

(2E,4E)-2,4-Decadienoic acid is classified as a medium-chain fatty acid, which consists of an aliphatic tail of 4 to 12 carbons. mimedb.org This classification influences its transport into the cell and its subsequent catabolism.

The transport of fatty acids across the cell membrane can occur via passive diffusion or be facilitated by protein transporters. While specific transporters for (2E,4E)-2,4-Decadienoic acid have not been explicitly identified in the researched literature, its ability to disrupt membrane integrity in oomycetes suggests it can interact with and cross cell membranes directly. nih.gov

The primary catabolic pathway for (2E,4E)-2,4-Decadienoic acid is peroxisomal β-oxidation. uniprot.orguniprot.org The pathway proceeds as follows:

Activation: The fatty acid is converted to (2E,4E)-decadienoyl-CoA by an acyl-CoA ligase.

Reduction: The conjugated diene system is processed by 2,4-dienoyl-CoA reductase, which uses NADPH to reduce the dienoyl-CoA to (3E)-decenoyl-CoA. uniprot.orguniprot.org

Isomerization: An enoyl-CoA isomerase then shifts the position of the double bond from the 3-trans to the 2-trans position, forming (2E)-decenoyl-CoA.

β-Oxidation Cycles: The resulting (2E)-decenoyl-CoA is a standard substrate for the β-oxidation machinery and undergoes successive cycles of hydration, oxidation, and thiolysis to yield acetyl-CoA units, which can then enter the citric acid cycle for energy production. wikipathways.org

Mechanisms of Cellular Uptake (e.g., Role of Fatty Acid Transport Proteins)

The entry of (2E,4E)-2,4-Decadienoic acid into cells is governed by mechanisms common to other medium-chain fatty acids. This process involves both passive diffusion across the cell membrane and facilitated transport mediated by specific proteins. ontosight.ainih.gov

Due to their partial water solubility and lipophilic nature, MCFAs like (2E,4E)-2,4-Decadienoic acid can diffuse across the plasma membrane. However, protein-mediated transport is crucial for efficient uptake, especially in tissues with high fatty acid metabolism such as the liver, heart, and skeletal muscle. ontosight.aiberkeley.edu Key proteins involved in this process include:

Fatty Acid Transport Proteins (FATPs): These integral membrane proteins facilitate the uptake of fatty acids into the cell. ontosight.ai

Fatty Acid-Binding Proteins (FABPs): Once inside the cell, FABPs bind to fatty acids, increasing their solubility in the cytoplasm and trafficking them to organelles like the mitochondria for metabolism. ontosight.ai

Compared to long-chain fatty acids, the cellular metabolism of MCFAs is considered to be less dependent on fatty acid-binding proteins. nih.govnih.gov Once absorbed, MCFAs are transported to the liver via the portal vein as free acids, where they are readily metabolized. nih.gov

Key Proteins in Medium-Chain Fatty Acid Cellular Uptake
Protein FamilyFunctionRelevance to (2E,4E)-2,4-Decadienoic Acid
Fatty Acid Transport Proteins (FATPs)Facilitate the transport of fatty acids across the plasma membrane. ontosight.aiLikely involved in the primary uptake of (2E,4E)-2,4-Decadienoic acid from the extracellular space into the cytosol. ontosight.ai
Fatty Acid-Binding Proteins (FABPs)Intracellular binding and transport of fatty acids to sites of metabolism, such as mitochondria. ontosight.aiFacilitates the movement of (2E,4E)-2,4-Decadienoic acid within the cell towards the mitochondria for beta-oxidation, though its dependency is less than that of long-chain fatty acids. nih.govnih.gov

Integration into Mitochondrial Beta-Oxidation Pathways

The primary catabolic pathway for (2E,4E)-2,4-Decadienoic acid is mitochondrial beta-oxidation, a process that breaks down fatty acids to produce acetyl-CoA. wikipedia.org As a polyunsaturated fatty acid with conjugated double bonds, its degradation requires auxiliary enzymes in addition to the core beta-oxidation enzymes. nih.govaocs.org

The initial step for all fatty acids is activation to their acyl-CoA derivative. For (2E,4E)-2,4-Decadienoic acid, this would be (2E,4E)-decadienoyl-CoA. The subsequent beta-oxidation of this molecule proceeds as follows:

Standard Beta-Oxidation Cycles: The molecule can undergo one initial cycle of beta-oxidation, yielding one molecule of acetyl-CoA and an eight-carbon acyl-CoA with conjugated double bonds, (2E,4E)-octadienoyl-CoA.

Action of 2,4-Dienoyl-CoA Reductase: The resulting (2E,4E)-dienoyl-CoA is not a suitable substrate for the next enzyme in the standard beta-oxidation pathway, enoyl-CoA hydratase. Instead, it is acted upon by the auxiliary enzyme 2,4-dienoyl-CoA reductase (DECR). nih.govuniprot.orguniprot.org This enzyme uses NADPH to reduce the conjugated double bonds, forming a trans-3-enoyl-CoA. uniprot.orguniprot.org

Action of Enoyl-CoA Isomerase: The trans-3-enoyl-CoA is then isomerized by another auxiliary enzyme, enoyl-CoA isomerase , to trans-2-enoyl-CoA.

Completion of Beta-Oxidation: The resulting trans-2-enoyl-CoA is a standard substrate for the remaining enzymes of the beta-oxidation spiral, which continues until the fatty acid is completely broken down into acetyl-CoA molecules. aocs.org

Research has shown that polyunsaturated fatty acids with two conjugated double bonds starting at an even-numbered carbon, such as (2E,4E)-2,4-Decadienoic acid, can be completely degraded through the beta-oxidation pathway due to the action of 2,4-dienoyl-CoA reductase. nih.gov

Key Enzymes in the Beta-Oxidation of (2E,4E)-2,4-Decadienoic Acid
EnzymeAbbreviationFunction in the PathwaySubstrateProduct
Acyl-CoA DehydrogenaseADInitiates the first cycle of beta-oxidation. wikipedia.org(2E,4E)-Decadienoyl-CoA(2E,4E,6)-Decatrienoyl-CoA
2,4-Dienoyl-CoA ReductaseDECRReduces the conjugated diene system. nih.govuniprot.orguniprot.org(2E,4E)-Dienoyl-CoAtrans-3-Enoyl-CoA
Enoyl-CoA Isomerase-Isomerizes the double bond to a position suitable for the hydratase. aocs.orgtrans-3-Enoyl-CoAtrans-2-Enoyl-CoA
Enoyl-CoA HydrataseECHAdds a water molecule across the double bond. wikipedia.orgtrans-2-Enoyl-CoAL-3-Hydroxyacyl-CoA
3-Hydroxyacyl-CoA DehydrogenaseHADOxidizes the hydroxyl group. wikipedia.orgL-3-Hydroxyacyl-CoA3-Ketoacyl-CoA
3-Ketoacyl-CoA ThiolaseKATCleaves the molecule to release acetyl-CoA. wikipedia.org3-Ketoacyl-CoAAcyl-CoA (2 carbons shorter) + Acetyl-CoA

Structure Activity Relationship Sar Investigations and Analog Studies

Influence of Stereochemical Configuration on Biological Activities

The spatial arrangement of atoms, or stereochemistry, within a molecule can dramatically alter its biological properties. This is evident when comparing the isomers of 2,4-decadienoic acid. While research specifically comparing the biological activities of the free acid forms of (2E,4E)-2,4-decadienoic acid and its (2E,4Z) isomer is limited, studies on their derivatives, particularly their esters, highlight the significance of isomeric configuration.

The (2E,4Z) isomer, especially in its ethyl ester form, is well-documented as a potent kairomone, acting as an attractant for the codling moth (Cydia pomonella). healthchems.comnih.govresearchgate.net This biological activity is highly specific to the (2E,4Z) configuration. In contrast, the (2E,4E) isomer does not exhibit the same level of kairomonal activity, underscoring the critical role of the double bond geometry in receptor binding and subsequent biological response.

Effects of Carbon Chain Length and Degree of Unsaturation on Bioactivity Profiles

The biological activity of fatty acids is significantly influenced by the length of their carbon chain and the number of double bonds (degree of unsaturation). oup.comnih.govmdpi.com

Carbon Chain Length: For saturated fatty acids, a chain length of 12 carbons (lauric acid) is often associated with the highest antimicrobial activity. rsc.org As the chain length increases beyond this, the antimicrobial efficacy tends to decrease. rsc.org Conversely, for fatty acid-peptide conjugates, increasing the fatty acid chain length up to 16 carbons has been shown to enhance antimicrobial activity. researchgate.net This suggests that the optimal chain length for bioactivity is dependent on the specific molecular context and the target organism. In the case of decadienoic acid (a ten-carbon fatty acid), it falls within the medium-chain fatty acid category, which is known for various biological activities. nih.gov

Degree of Unsaturation: Generally, unsaturated fatty acids exhibit greater antimicrobial activity than their saturated counterparts. rsc.orgmdpi.commdpi.com The introduction of double bonds alters the molecule's flexibility and can enhance its ability to disrupt microbial cell membranes. researchgate.net The antibacterial activity of long-chain fatty acids has been observed to increase with the degree of unsaturation. oup.comresearchgate.net For example, linoleic acid (two double bonds) and linolenic acid (three double bonds) show potent antibacterial effects. mdpi.com However, this trend is not always linear; for some fatty acids, activity may increase with the introduction of a second double bond but decrease with a third. rsc.org

General Trends in Fatty Acid Bioactivity

Impact of Chemical Derivatization on Biological Functionality

Modification of the carboxylic acid group of (2E,4E)-2,4-decadienoic acid through esterification or amidation leads to derivatives with distinct biological and sensory profiles.

Methyl and Ethyl Ester Derivatives: Antimicrobial Efficacy and Sensory Properties

Esterification of (2E,4E)-2,4-decadienoic acid to its methyl or ethyl esters alters its physicochemical properties, which can in turn affect its biological activity and sensory characteristics.

Antimicrobial Efficacy: Fatty acid methyl esters (FAMEs) have been shown to possess both antibacterial and antifungal properties. mdpi.com The esterification of a fatty acid can modulate its antimicrobial potency. While some studies suggest that esterification can increase antibacterial activity, others have found that the methyl ester of linoleic acid did not inhibit the bacterial enzyme FabI, unlike the free acid. researchgate.net This indicates that the effect of esterification on antimicrobial efficacy can be target-specific.

Sensory Properties: The ethyl and methyl esters of the (2E,4Z) isomer of 2,4-decadienoic acid are particularly known for their distinct and pleasant aroma, often described as that of ripe Bartlett pears. healthchems.comthegoodscentscompany.com This has led to their use as flavoring and fragrance agents in the food and cosmetic industries. healthchems.comthegoodscentscompany.com The (2E,4E) isomer's esters also contribute to fruity and waxy aroma profiles.

Properties of Methyl and Ethyl Ester Derivatives

DerivativeKnown Properties
Methyl (2E,4E)-2,4-decadienoateContributes to fruity aroma; potential antimicrobial activity.
Ethyl (2E,4E)-2,4-decadienoateContributes to fruity and waxy aroma; potential antimicrobial activity.
Methyl (2E,4Z)-2,4-decadienoateMild fruity fragrance. thegoodscentscompany.com
Ethyl (2E,4Z)-2,4-decadienoateCharacteristic pear-like flavor and fruity aroma. healthchems.comthegoodscentscompany.com Kairomonal attractant for codling moth. nih.govresearchgate.net

N-Isobutylamide Derivatives (Alkamides) and Their Chemo-sensory and Physiological Effects

The N-isobutylamide derivative of (2E,4E)-2,4-decadienoic acid is a well-known alkamide called pellitorine (B1679214). nih.govnist.gov Alkamides are a class of bioactive compounds found in various plants.

Chemo-sensory Effects: Pellitorine is recognized for its pungent and tingling sensation in the mouth, contributing to the flavor profile of certain spices. nih.gov It is used as a flavoring agent in the food industry. nih.gov

Physiological Effects: Pellitorine exhibits a range of physiological effects. It has been identified as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain signaling. nih.govnih.govresearchgate.net This suggests its potential as an analgesic to inhibit inflammation-related pain. nih.gov Furthermore, pellitorine has demonstrated local anesthetic effects. researchgate.net It has also been investigated for its insecticidal properties, showing toxic effects on the larvae of the mosquito Aedes aegypti. plos.org

Biological Effects of N-Isobutyl-(2E,4E)-deca-2,4-dienamide (Pellitorine)

EffectDescription
Chemo-sensoryPungent and tingling sensation; used as a flavoring agent.
Physiological (Analgesic)Acts as a TRPV1 antagonist, potentially inhibiting pain signals.
Physiological (Anesthetic)Demonstrates local anesthetic properties.
Physiological (Insecticidal)Exhibits toxicity towards mosquito larvae.

Advanced Methodologies for Research and Comprehensive Analysis of 2e,4e 2,4 Decadienoic Acid

Omics-Based Approaches for System-Level Understanding

Omics technologies provide a holistic view of the molecular and cellular impacts of (2E,4E)-2,4-Decadienoic acid by simultaneously measuring entire sets of biological molecules.

Transcriptome Sequencing (RNA-Seq) for Gene Expression Profiling

Transcriptome sequencing, or RNA-Seq, is a powerful tool for investigating how (2E,4E)-2,4-Decadienoic acid (also referred to as DDA) alters gene expression on a global scale. In a study examining the effects of DDA on the oomycete pathogen Phytophthora nicotianae, RNA-Seq analysis was performed to identify differentially expressed genes (DEGs) following treatment. nih.gov

The analysis identified a total of 317 DEGs in the DDA-treated group compared to the control. nih.gov Of these, 54 genes were significantly upregulated, and 263 were downregulated. nih.gov These DEGs were primarily associated with critical biological processes such as oxidative stress and membrane homeostasis. nih.gov Specifically, genes related to antioxidant activity and energy metabolism (ATP generation) were significantly downregulated, while those involved in membrane-destabilizing activities, like phospholipid synthesis and degradation, were upregulated. nih.gov The consistency of these RNA-Seq findings was further validated using quantitative real-time PCR (qRT-PCR) on a selection of ten random genes. nih.gov

Table 1: Summary of RNA-Seq Findings in P. nicotianae Treated with (2E,4E)-2,4-Decadienoic Acid nih.gov
ParameterFinding
Total Differentially Expressed Genes (DEGs)317
Upregulated DEGs54
Downregulated DEGs263
Key Downregulated PathwaysAntioxidant activity, Energy metabolism (ATP generation)
Key Upregulated PathwaysMembrane-destabilizing activity (phospholipid synthesis and degradation)

Metabolomic Analysis for Identifying Affected Biochemical Pathways

Metabolomics, the large-scale study of small molecules or metabolites, provides direct insights into the biochemical state of an organism. Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized to analyze the metabolome of P. nicotianae after exposure to DDA. nih.gov

This analysis detected 152 distinct metabolites. nih.gov Subsequent statistical analysis revealed that DDA treatment significantly altered the metabolic profile of the oomycete. nih.gov The biochemical pathways most affected were primarily related to carbohydrate metabolism, energy metabolism, and processes involving the cell membrane. nih.gov These findings corroborate the transcriptomic data, suggesting that DDA disrupts core metabolic functions, particularly those related to energy production and cellular integrity. nih.gov

High-Throughput Sequencing for Microbial Community Structure Analysis (e.g., Rhizosphere Microbiome)

(2E,4E)-2,4-Decadienoic acid can influence the complex microbial ecosystems in environments like soil. High-throughput sequencing of specific genetic markers (such as ribosomal RNA genes) is used to analyze changes in the composition and diversity of microbial communities. sciopen.com

Furthermore, DDA treatment led to shifts within the bacterial community, enriching for Gram-positive genera like Phycicoccus and Terrabacter while decreasing the abundance of Gram-negative genera such as Devosia and Pseudoxanthomonas. sciopen.com Beneficial fungi, including Aspergillus and Arcopilus, were also enriched. sciopen.com

Table 2: Effect of (2E,4E)-2,4-Decadienoic Acid on Rhizosphere Microbial Genera sciopen.com
Microbial GroupEffectSpecific Genera Affected
OomycetesDecreased AbundancePhytophthora
Increased AbundanceGlobisporangium
BacteriaIncreased Abundance (Enriched)Phycicoccus, Terrabacter
Decreased AbundanceDevosia, Bordetella, Pseudoxanthomonas
FungiIncreased Abundance (Enriched)Aspergillus, Albifimbria, Arcopilus

Spectroscopic and Chromatographic Techniques for Characterization and Quantification

Accurate characterization and quantification of (2E,4E)-2,4-Decadienoic acid and its derivatives rely on the high resolution and sensitivity of modern spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Methylation Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure, particularly for elucidating the stereochemistry of isomers. magritek.com For (2E,4E)-2,4-Decadienoic acid and its esters, which can exist as four different geometrical isomers (2E,4E; 2E,4Z; 2Z,4E; 2Z,4Z), NMR is crucial for confirming the configuration of the double bonds. researchgate.net

The stereochemistry is ascertained by analyzing proton (¹H) and carbon (¹³C) NMR spectra. tandfonline.com For instance, the magnitude of the proton-proton coupling constants (J-values) across the double bonds can distinguish between cis and trans configurations. researchgate.net In a study of isomeric decadienoic acid methyl esters, comparison of the ¹³C NMR chemical shift values with reported data for known isomers allowed for the definitive assignment of the (E,E) configuration. tandfonline.com Coupled techniques like HPLC-NMR have also been employed to analyze and identify (2E,4Z)-decadienoic acid from complex biological broths, demonstrating the power of hyphenated methods in structural elucidation. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification and Quantification in Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of fatty acids in complex biological and environmental samples. nih.gov It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. mdpi.com

For fatty acids like (2E,4E)-2,4-Decadienoic acid, reversed-phase chromatography, often using a C8 or C18 column, is employed for separation. nih.govfrontiersin.org The analysis can be challenging due to the poor ionization efficiency of the carboxylic acid group. mdpi.com To overcome this, chemical derivatization is often used to introduce an easily ionizable moiety to the molecule, significantly enhancing detection sensitivity. frontiersin.org However, direct analysis is also possible, typically using electrospray ionization (ESI) in negative ion mode. waters.com High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, provide accurate mass measurements, which aids in the confident identification of the compound against standards and databases. nih.govmdpi.com LC-MS/MS methods, which involve fragmentation of the parent ion, provide even greater specificity and are used for robust quantification in complex matrices. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds within a sample. In the context of (2E,4E)-2,4-Decadienoic acid, GC-MS plays a crucial role in profiling volatile compounds in various matrices, from food products to biological samples. researchgate.netmdpi.com

The methodology involves introducing a sample into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This process generates a unique mass spectrum for each compound, acting as a chemical fingerprint that allows for its identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) and Wiley libraries. frontiersin.org

In a study analyzing the metabolomics of Phytophthora nicotianae treated with (2E,4E)-2,4-Decadienoic acid, GC-MS was employed to detect and identify 152 metabolites. nih.gov This comprehensive profiling revealed that the compound significantly affected the metabolism of the oomycete. nih.gov The technique can also be used to distinguish between structural isomers of (2E,4E)-2,4-decadienoic acid derivatives based on their distinct retention times and fragmentation patterns.

Table 1: Selected Volatile Compounds Identified by GC-MS in Meat Varieties

Compound ClassExample CompoundsPotential Origin
AldehydesHexanal, Octanal, 2-DecenalLipid Autoxidation
Aromatic AldehydesAcetaldehydeStrecker Degradation of Amino Acids
Furans2-Pentyl FuranLipid Autoxidation
Alcohols1-Octen-3-olLipid Degradation
Ketones1-Octen-3-oneLipid Degradation
Sulfur-containingDimethyl Sulfoxide, Carbon DisulfideThiamine Degradation, Maillard Reaction
This table is based on data from a study on volatile compounds in meat, illustrating the types of compounds identifiable by GC-MS. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential technique for the isolation and purification of (2E,4E)-2,4-Decadienoic acid from complex mixtures. nih.gov This method is also critical for assessing the purity of the isolated compound. chromatographyonline.com

The principle of HPLC involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation of the components is based on their differential interactions with the stationary phase. In the case of (2E,4E)-2,4-Decadienoic acid, it was successfully identified in the coculture of Bacillus subtilis Tpb55 and Trichoderma asperellum HG1 using HPLC. nih.gov While the compound was produced by T. asperellum HG1, the yield was higher in the coculture. nih.gov Due to low yields from the culture, the compound was later synthesized for further experimental work. nih.gov

HPLC is not only used for isolation but also to verify the purity of the synthesized or isolated compound. By comparing the retention time of the sample to a known standard, the identity and purity can be confirmed. The conditions for HPLC, such as the column type, mobile phase composition, and temperature, can be optimized to achieve the desired separation and purity, which is crucial for subsequent biological and biochemical assays. chromatographyonline.com

Biophysical and Biochemical Assays for Mechanistic Investigations

Assessment of Reactive Oxygen Species (ROS) Generation and Antioxidant Capacity

(2E,4E)-2,4-Decadienoic acid has been shown to induce oxidative stress in pathogens by affecting the balance of reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide, which are natural byproducts of cellular metabolism. nih.gov An imbalance, with an excessive amount of ROS, leads to oxidative stress, which can cause cellular damage. nih.govresearchgate.net

Biophysical tests have demonstrated that (2E,4E)-2,4-Decadienoic acid treatment leads to an increase in ROS levels in the oomycete P. nicotianae. nih.gov This suggests that the compound may damage mitochondria, a primary source of intracellular ROS. nih.gov The resulting oxidative stress is considered a key part of its inhibitory mechanism against this pathogen. nih.gov Furthermore, transcriptome analysis of P. nicotianae treated with the compound showed a significant downregulation of genes related to antioxidant activity. nih.govnih.gov This inhibition of antioxidant enzymes further contributes to the accumulation of ROS and subsequent cellular damage. nih.gov

Direct Enzyme Activity Measurements (e.g., ATPase Assays)

The mechanism of action of (2E,4E)-2,4-Decadienoic acid involves the direct inhibition of key cellular enzymes, such as ATPase. nih.gov ATPase is an enzyme that catalyzes the hydrolysis of ATP to ADP and inorganic phosphate, a process that releases energy to drive various cellular functions.

Studies have shown that (2E,4E)-2,4-Decadienoic acid inhibits ATPase activity in P. nicotianae. nih.gov This inhibition disrupts the energy metabolism of the pathogen, contributing to its growth inhibition. nih.gov The downregulation of ATP generation was also confirmed through transcriptome sequencing analysis, which revealed that treatment with the compound led to a significant decrease in energy metabolism-related gene expression. nih.govnih.gov This multi-faceted impact on energy production highlights a critical aspect of the compound's anti-oomycete activity.

Cellular Permeability and Membrane Integrity Assays

A significant aspect of the antimicrobial activity of (2E,4E)-2,4-Decadienoic acid is its ability to disrupt the integrity of cellular membranes. nih.gov Assays to measure cellular permeability and membrane integrity are therefore crucial for understanding its mechanism of action.

Biophysical tests have indicated that (2E,4E)-2,4-Decadienoic acid increases the cell membrane permeability of P. nicotianae. nih.gov This disruption of the cell membrane can lead to the leakage of cellular contents and ultimately, cell death. Transcriptome analysis further supports this, showing an upregulation of membrane-destabilizing activities, such as phospholipid synthesis and degradation, in response to treatment. nih.govnih.gov Tannic acid dyeing has also been used to visually confirm that the compound can disrupt the integrity of the mycelial cell wall. nih.gov

Quantitative PCR for Pathogen Load Determination

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific molecular technique used to measure the amount of a specific DNA or RNA sequence in a sample. gene-quantification.demdpi.com In the context of studying (2E,4E)-2,4-Decadienoic acid, qPCR is a valuable tool for determining the pathogen load in vivo.

Research has shown that the application of (2E,4E)-2,4-Decadienoic acid can significantly reduce the disease index of tobacco black shank, which is caused by P. nicotianae. nih.gov To quantify this effect at a molecular level, real-time qPCR was used to measure the amount of P. nicotianae DNA in infected tobacco plants. The results demonstrated a dose-dependent decrease in the pathogen load in the groups treated with the compound compared to the control group. nih.gov This provides quantitative evidence of the compound's efficacy in controlling the pathogen in a host system. nih.gov

Potential Applications and Biotechnological Perspectives of 2e,4e 2,4 Decadienoic Acid

Development as Environmentally Sustainable Biocontrol Agents for Agricultural Pathogens

(2E,4E)-2,4-Decadienoic acid, a medium-chain fatty acid, has emerged as a promising natural anti-oomycete agent for controlling destructive crop diseases. nih.govnih.gov Its development addresses the urgent need for alternatives to conventional chemosynthetic fungicides, which often pose risks to ecosystem and human health and lead to the development of pathogen resistance. nih.govnih.gov

(2E,4E)-2,4-Decadienoic acid offers a targeted approach for integrated pest and disease management programs. Research has demonstrated its strong and specific inhibitory activity against oomycetes of the Phytophthora genus, such as Phytophthora nicotianae, which causes devastating diseases like tobacco black shank. nih.gov While highly effective against these pathogens, the compound shows weaker effects on other common plant-pathogenic fungi, indicating a degree of specificity that is valuable for integrated strategies. nih.gov

The compound's mechanism of action involves multiple cellular targets in the pathogen, primarily the cell membrane and mitochondria. nih.govnih.gov It induces oxidative stress, inhibits antioxidant enzyme activity, and increases cell membrane permeability, ultimately leading to pathogen death. nih.govnih.gov This multi-target action is a desirable trait for integrated management, as it can be effective against various life stages of the pathogen.

Table 1: Efficacy of (2E,4E)-2,4-Decadienoic Acid in Controlling Tobacco Black Shank This table summarizes the results from a pot experiment evaluating the control efficacy of (2E,4E)-2,4-Decadienoic acid (DDA) against tobacco black shank caused by P. nicotianae.

Treatment GroupParameter MeasuredPercentage Decrease Compared to Control
1.25 g·L⁻¹ DDABlack Shank Disease Index77.06%
1.25 g·L⁻¹ DDAP. nicotianae DNA Copy Number84.35%
Data sourced from a study on the effects of DDA on tobacco rhizosphere microbial communities. sciopen.com

The overuse of conventional fungicides is a primary driver of pathogen resistance and environmental pollution. nih.gov (2E,4E)-2,4-Decadienoic acid presents a sustainable alternative that can help mitigate these issues. As a natural product derived from the coculture of microbes (Bacillus subtilis and Trichoderma asperellum), it is considered a more environmentally friendly option. nih.govmedchemexpress.com

The development of resistance to fungicides is a major challenge in agriculture. nih.gov Pathogens can evolve resistance to single-site-of-action fungicides relatively quickly. The multi-target mechanism of (2E,4E)-2,4-Decadienoic acid, which disrupts both the cell membrane and mitochondrial function, makes it more difficult for pathogens to develop resistance. nih.govnih.gov By attacking multiple cellular functions simultaneously, it presents a more complex challenge to the pathogen's ability to adapt. This characteristic suggests that it could be a durable and effective tool in fungicide resistance management programs, potentially used in rotation or combination with other control agents to prolong their efficacy.

Role in Advanced Organic Synthesis and Industrial Innovation

Beyond its direct application as a biocontrol agent, (2E,4E)-2,4-Decadienoic acid holds potential in chemical and biotechnological industries due to its reactive chemical structure.

In organic synthesis, compounds with multiple reactive sites are valuable as "building blocks" for constructing more complex molecules. (2E,4E)-2,4-Decadienoic acid, with its conjugated diene system (two double bonds) and a carboxylic acid functional group, is well-suited for this role. These features allow for a variety of chemical transformations.

The conjugated diene system can participate in fundamental organic reactions like Diels-Alder cycloadditions to form cyclic compounds. Furthermore, the double bonds and the carboxylic acid group can be selectively oxidized or reduced to introduce new functionalities, making the molecule a versatile intermediate for synthesizing a range of other compounds, potentially including pharmaceuticals, polymers, or specialty chemicals.

Biotechnological production is a key aspect of the innovation surrounding (2E,4E)-2,4-Decadienoic acid. It was identified as a natural product from the coculture of the bacterium Bacillus subtilis and the fungus Trichoderma asperellum. nih.govmedchemexpress.com This microbial fermentation process is a form of bioengineering itself, where the interaction between two microorganisms is harnessed to produce a high-value compound. researchgate.net

Furthermore, there is significant potential for using enzymes to synthesize or modify this and related molecules. Research has shown that enzymes like lipoxygenase and hydroperoxide lyase can be used in biocatalytic processes to convert polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, into structurally similar compounds like (2E,4E)-deca-2,4-dienal. mdpi.comresearchgate.net This demonstrates the feasibility of using enzymatic pathways for producing these types of molecules. Enzymatic conversion is an attractive method for creating value-added products from natural fatty acids. wur.nl Future bioengineering efforts could focus on optimizing the microbial production of (2E,4E)-2,4-Decadienoic acid or using it as a substrate for enzymatic modifications to create novel derivatives with unique bioactive properties. wur.nlmdpi.com

Other Emerging Research Applications

Current research on (2E,4E)-2,4-Decadienoic acid is heavily focused on its potent anti-oomycete activity for agricultural applications. nih.govsciopen.com However, its unique biological properties and mode of action suggest potential in other research areas.

The multi-target mechanism that confers its antifungal properties—disrupting cell membranes and mitochondrial energy production—is of fundamental interest in the development of new antimicrobial agents. nih.gov This dual action could serve as a model for designing novel compounds that are less prone to resistance.

Additionally, since the compound is produced through a microbial interaction, it is a relevant molecule for studies in chemical ecology. Investigating its role in the communication and competition between Bacillus subtilis and Trichoderma asperellum could provide deeper insights into microbial relationships and the natural function of secondary metabolites.

Potential in Flavor and Fragrance Industries (as ester derivatives)

(2E,4E)-2,4-Decadienoic acid itself is not directly used for its aromatic properties. However, its ester derivatives are significant contributors to the flavor and fragrance profiles of a variety of consumer products. The most notable of these is ethyl (2E,4Z)-deca-2,4-dienoate, commonly known as "pear ester," which is renowned for its characteristic ripe and juicy Bartlett pear aroma. nih.govmdpi.comresearchgate.net This ester is a key flavoring agent in the food industry and a valuable component in fragrance formulations.

The unique sensory properties of decadienoic acid esters make them highly sought after in the creation of fruit-flavored foods and beverages, as well as in perfumery to impart fresh and fruity notes. The specific geometry of the double bonds in the ester derivatives plays a crucial role in determining the exact aroma profile. For instance, while the (2E,4Z) isomer is primarily associated with the classic pear scent, the (2E,4E) isomer also contributes to fruity notes, often in combination with other aromatic compounds. nih.gov

These esters are naturally present in a variety of fruits, including apples, Bartlett pears, and Concord grapes, as well as in some fermented beverages like beer and pear brandy. researchgate.netnih.gov The biotechnological production of these "natural" flavor compounds is an area of active research, with methods such as enzymatic transesterification using lipases being explored to produce high-purity pear esters from natural sources like Stillingia oil. mdpi.comhilarispublisher.com This approach aligns with the growing consumer demand for natural ingredients in food and cosmetic products.

The application of (2E,4E)-2,4-Decadienoic acid esters extends beyond pear-centric flavors. They are utilized in the formulation of a wide range of fruity aromas, including apple, mango, and other tropical fruit blends for products like cold drinks, candies, and jellies. nih.gov In the fragrance industry, these esters are incorporated into alcoholic and cosmetic perfumes to introduce or enhance fruity accords. nih.gov

Below is an interactive data table summarizing the key ester derivatives of (2E,4E)-2,4-Decadienoic acid and their applications in the flavor and fragrance industry.

Ester DerivativeCommon NameAroma ProfileNatural OccurrenceApplications
Ethyl (2E,4Z)-deca-2,4-dienoatePear EsterStrong, characteristic Bartlett pear, green, fruity, with tropical nuances. nih.govnih.govnih.govApples, Bartlett pears, Concord grapes, beer, pear brandy, quince. researchgate.netnih.govFood flavoring (confectionery, beverages), fragrance formulations. nih.govnih.gov
Ethyl (2E,4E)-deca-2,4-dienoate-Fruity, pear-like. nih.govComponent in some natural fruit aromas.Used in fragrance compositions, often to support pear notes. nih.gov
Methyl (2E,4Z)-deca-2,4-dienoate-Pear-like. mdpi.comBartlett pears. mdpi.comFlavor and fragrance applications.

Exploration as an Intermediate in Pharmaceutical Development

While the primary commercial applications of (2E,4E)-2,4-Decadienoic acid and its derivatives are in the flavor and fragrance sector, its chemical structure holds potential for its use as an intermediate in pharmaceutical development. The presence of a conjugated diene system and a carboxylic acid functional group makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. nih.gov

The double bonds and the carboxylic acid moiety in (2E,4E)-2,4-Decadienoic acid and its esters can undergo a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds. This reactivity makes it a candidate for the synthesis of various organic compounds, which may include active pharmaceutical ingredients. nih.gov

Currently, the publicly available scientific literature does not provide specific examples of marketed drugs that are synthesized directly from (2E,4E)-2,4-Decadienoic acid. However, the broader class of polyunsaturated fatty acids and their derivatives are known to be precursors to a range of bioactive lipids, such as hepoxilins and trioxilins, which are involved in physiological processes like inflammation and insulin (B600854) secretion. While not a direct link, this highlights the potential for appropriately functionalized decadienoic acids to serve as starting materials for the synthesis of novel therapeutic agents.

Further research and exploration in medicinal chemistry are required to fully elucidate the potential of (2E,4E)-2,4-Decadienoic acid as a key intermediate in the development of new pharmaceuticals. Its availability from both synthetic and potential biotechnological routes could make it an attractive starting point for the synthesis of new chemical entities with therapeutic promise.

Q & A

Basic Research Questions

Q. How can the structural isomerism of (2E,4E)-2,4-decadienoic acid derivatives be experimentally distinguished?

  • Methodology : Use gas chromatography (GC) coupled with electron ionization mass spectrometry (EI-MS) to separate and identify isomers based on retention times and fragmentation patterns. For stereochemical confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) can resolve E/ZE/Z configurations via coupling constants and NOE effects. Reference spectral libraries (e.g., NIST) for methyl and ethyl esters (C11_{11}H18_{18}O2_2 and C12_{12}H20_{20}O2_2) provide baseline data for comparison .

Q. What are the key analytical parameters for quantifying (2E,4E)-2,4-decadienoic acid esters in complex matrices?

  • Methodology : Employ reverse-phase HPLC with UV detection (λmax_{\text{max}} ≈ 264 nm) for quantification in biological or environmental samples. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve esters from co-eluting compounds. Validate sensitivity using spiked recovery experiments and calibration curves (1–100 ppm range). For trace analysis, GC-MS with selective ion monitoring (SIM) enhances specificity .

Q. How does the purity of synthesized (2E,4E)-2,4-decadienoic acid derivatives impact experimental reproducibility?

  • Methodology : Purity ≥98% (main isomer) is critical for consistent bioactivity studies. Use preparative chromatography (e.g., flash column or HPLC) to isolate isomers. Validate purity via 1H^{1}\text{H}-NMR integration or high-resolution mass spectrometry (HRMS) . Document batch-specific analytical certificates (e.g., UV/Vis, solubility in chloroform or DMF) to ensure reproducibility .

Advanced Research Questions

Q. What synthetic strategies optimize stereocontrol in (2E,4E)-2,4-decadienoic acid ester production?

  • Methodology : Utilize Wittig olefination or cross-metathesis to enforce E,EE,E-geometry. For example, (E,E)-2,4-decadienal reduction (96–99% yield) via catalytic hydrogenation or enzymatic pathways ensures stereochemical fidelity. Monitor reaction progress with FT-IR (C=O and C=C stretches) and optimize solvent systems (e.g., anhydrous THF) to minimize isomerization .

Q. How can (2E,4E)-2,4-decadienoic acid esters be applied as kairomones in integrated pest management (IPM)?

  • Experimental Design : Conduct field trials with codling moth (Cydia pomonella) traps using ester-loaded lures (40 mg/trap). Compare attraction rates against controls via ANOVA with post-hoc Tukey tests. Pair with electrophysiological assays (e.g., EAG) to validate receptor specificity. Document environmental variables (temperature, humidity) to contextualize efficacy .

Q. What statistical approaches resolve contradictions in bioactivity data across studies?

  • Methodology : Apply meta-analysis to harmonize disparate datasets (e.g., anti-microbial vs. anti-cancer assays). Use multivariate regression to isolate variables (e.g., ester chain length, purity). Publicly archive raw data (e.g., solubility in alcohol @1%, log P = 4.4) and computational models (EPI Suite predictions) for transparency .

Q. How do solvent interactions influence the stability of (2E,4E)-2,4-decadienoic acid esters in long-term storage?

  • Methodology : Accelerate stability studies under varied conditions (e.g., -20°C vs. 25°C, inert gas vs. air). Quantify degradation via LC-MS/MS and kinetic modeling (Arrhenius plots). Correlate vapor pressure (160 Pa at 21.1°C) and log P (4.4) with oxidative susceptibility. Recommend storage in amber vials under argon for ≥4-year stability .

Data Presentation and Reproducibility Guidelines

  • Raw Data : Archive GC-MS chromatograms, NMR spectra, and bioassay results in supplementary materials. Use IUPAC nomenclature (e.g., methyl (2E,4E)-2,4-decadienoate) for clarity .
  • Reproducibility : Document synthesis protocols (e.g., solvent purging, isomer ratios) and instrument parameters (e.g., GC column: DB-5MS). Reference CAS Registry Numbers (e.g., 4493-42-9) for unambiguous compound identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.